molecular formula C5H4BrNO2 B3381451 2-Bromo-1-(5-isoxazolyl)-ethanone CAS No. 237386-05-9

2-Bromo-1-(5-isoxazolyl)-ethanone

Cat. No.: B3381451
CAS No.: 237386-05-9
M. Wt: 189.99 g/mol
InChI Key: GRWPKLYXGZKGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(5-isoxazolyl)-ethanone is a chemical compound that features a bromine atom and an isoxazole ring Isoxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-isoxazolyl)-ethanone typically involves the bromination of isoxazole derivatives. One efficient method includes the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as brominating agents. This reaction offers mild conditions, low cost, and short reaction times, providing α-bromoketones in excellent yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using recyclable solvents and minimizing waste, are often applied to scale up the synthesis processes used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(5-isoxazolyl)-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form complex heterocyclic structures.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1-(5-isoxazolyl)-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to form bioactive compounds.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-isoxazolyl)-ethanone involves its reactivity towards nucleophiles and its ability to form stable heterocyclic structures. The bromine atom acts as a leaving group, facilitating substitution reactions. The isoxazole ring provides a stable framework that can interact with various biological targets, potentially leading to bioactive compounds .

Comparison with Similar Compounds

  • 2-Bromo-1-(3-isoxazolyl)-ethanone
  • 2-Bromo-1-(4-isoxazolyl)-ethanone

Comparison: 2-Bromo-1-(5-isoxazolyl)-ethanone is unique due to the position of the bromine atom and the isoxazole ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-bromo-1-(1,2-oxazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c6-3-4(8)5-1-2-7-9-5/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWPKLYXGZKGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594905
Record name 2-Bromo-1-(1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237386-05-9
Record name 2-Bromo-1-(1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(1,2-oxazol-5-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(5-isoxazolyl)-ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(5-isoxazolyl)-ethanone
Reactant of Route 3
2-Bromo-1-(5-isoxazolyl)-ethanone
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(5-isoxazolyl)-ethanone
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(5-isoxazolyl)-ethanone
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(5-isoxazolyl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.